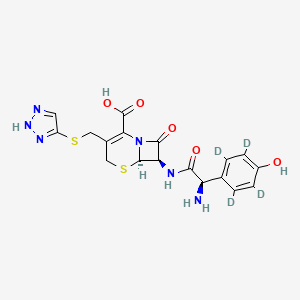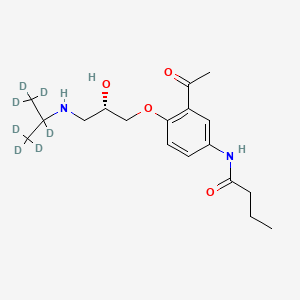
Irsenontrine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Irsenontrine maleate, also known as E2027, is a selective inhibitor of phosphodiesterase 9 (PDE9). This enzyme breaks down cyclic guanosine monophosphate (cGMP), a second messenger involved in synaptic function and memory. By inhibiting PDE9, this compound aims to boost brain cGMP levels, potentially improving cognition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Irsenontrine maleate involves multiple steps, starting with the preparation of the core pyrazoloquinoline structure. The key steps include:
Formation of the pyrazoloquinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as methoxy and dimethylpyridinyl groups.
Maleate formation: The final step involves the reaction of the synthesized Irsenontrine with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Multiple stages of purification, including crystallization and chromatography, to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Irsenontrine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties .
Aplicaciones Científicas De Investigación
Irsenontrine maleate has several scientific research applications, including:
Neurological research: Used to study its effects on cognitive function and memory, particularly in conditions like dementia with Lewy bodies.
Pharmacological studies: Investigated for its potential to ameliorate α-synuclein toxicity in cell-based assays.
Clinical trials: Undergoing clinical trials to assess its safety, tolerability, and efficacy in improving cognitive function.
Mecanismo De Acción
Irsenontrine maleate exerts its effects by selectively inhibiting phosphodiesterase 9 (PDE9). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in the brain. Elevated cGMP levels enhance synaptic function and memory, potentially improving cognitive performance .
Comparación Con Compuestos Similares
Similar Compounds
Memantine hydrochloride: Often used in combination with Irsenontrine maleate for enhanced cognitive effects.
Uniqueness
This compound is unique due to its high selectivity for PDE9, with a 1,000-fold selectivity over other PDE family members. This selectivity minimizes off-target effects and enhances its potential therapeutic benefits .
Propiedades
Número CAS |
1630083-70-3 |
|---|---|
Fórmula molecular |
C26H26N4O7 |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C22H22N4O3.C4H4O4/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15;5-3(6)1-2-4(7)8/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
Clave InChI |
AFKSGMDXSLTKSU-DASCVMRKSA-N |
SMILES isomérico |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


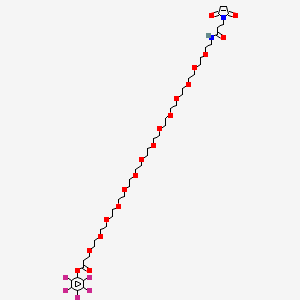
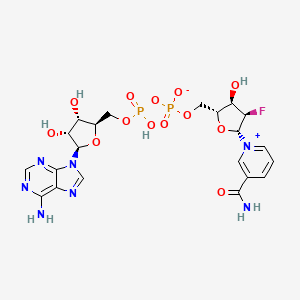
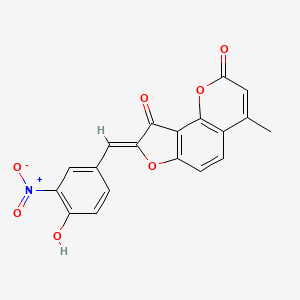
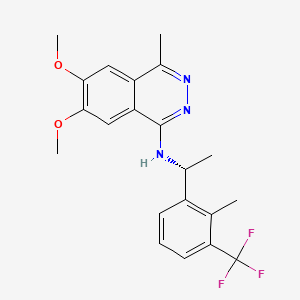
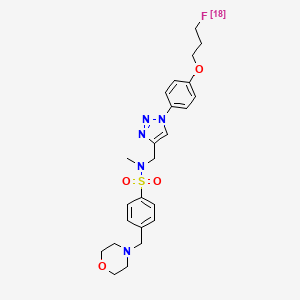
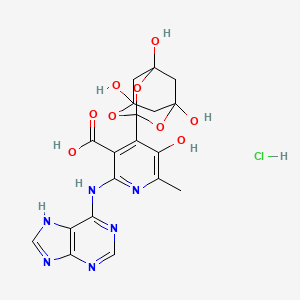
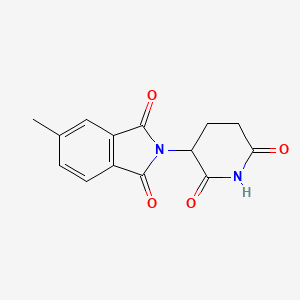
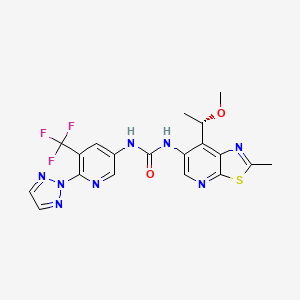
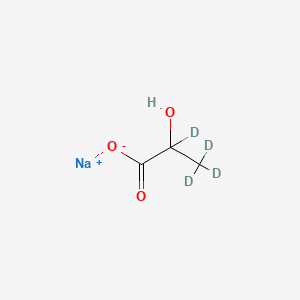
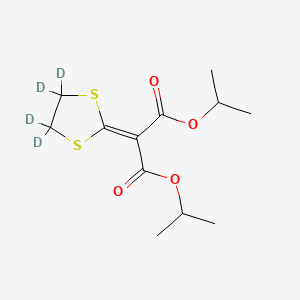
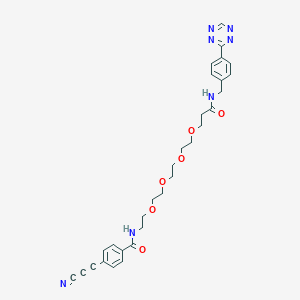
![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
